Plumbagin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La plumbagine peut être synthétisée par différentes voies chimiques. Une méthode courante consiste en la cyclisation de la 2-méthyl-1,4-naphtoquinone avec du chlorhydrate d'hydroxylamine en milieu acide pour former le produit désiré . Une autre approche consiste en l'oxydation de la 2-méthyl-1,4-naphtoquinone à l'aide de permanganate de potassium en présence d'acide sulfurique .

Méthodes de production industrielle

La production industrielle de la plumbagine implique souvent l'extraction de sources végétales, en particulier des racines de Plumbago zeylanica . Le processus d'extraction comprend généralement le séchage et la mouture de la matière végétale, suivi d'une extraction par solvant à l'aide de solvants organiques tels que l'éthanol ou le méthanol. L'extrait brut est ensuite purifié par des techniques chromatographiques pour isoler la plumbagine .

Analyse Des Réactions Chimiques

Types de réactions

La plumbagine subit diverses réactions chimiques, notamment :

Oxydation : La plumbagine peut être oxydée pour former la plumbaginequinone, un composé doté d'une activité biologique accrue.

Réduction : La réduction de la plumbagine peut produire de l'hydroplumbagine, qui présente des propriétés biologiques différentes.

Substitution : La plumbagine peut subir des réactions de substitution nucléophile, où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Permanganate de potassium dans l'acide sulfurique.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Plumbaginequinone.

Réduction : Hydroplumbagine.

Substitution : Diverses naphtoquinones substituées.

Applications de la recherche scientifique

La plumbagine a été largement étudiée pour ses applications thérapeutiques potentielles :

Chimie : Utilisée comme précurseur pour la synthèse d'autres naphtoquinones bioactives.

Biologie : Étudiée pour son rôle dans la modulation des voies de signalisation cellulaire.

Médecine : Exhibe des propriétés anticancéreuses en inhibant la croissance et la prolifération des cellules cancéreuses.

Industrie : Utilisée dans le développement d'agents antimicrobiens et de colorants naturels.

Mécanisme d'action

La plumbagine exerce ses effets par le biais de multiples cibles moléculaires et voies :

Production d'espèces réactives de l'oxygène (ROS) : La plumbagine induit la production d'espèces réactives de l'oxygène, conduisant à un stress oxydatif et à l'apoptose des cellules cancéreuses.

Inhibition des voies de signalisation : La plumbagine inhibe les voies de signalisation clés telles que PI3K/Akt, NF-κB et MAPK, qui sont impliquées dans la survie cellulaire, la prolifération et l'inflammation.

Dégâts à l'ADN : La plumbagine provoque des cassures double brin de l'ADN par des dommages oxydatifs à la base de l'ADN.

Applications De Recherche Scientifique

Anticancer Properties

Plumbagin exhibits potent anticancer activity across various cancer types, including breast, colon, gastric, and ovarian cancers. Its effectiveness is attributed to multiple mechanisms that disrupt cancer cell survival and proliferation.

Gastric Cancer

A study demonstrated that this compound significantly reduced the viability of gastric cancer cells (SGC-7901) with an IC50 value of 19.12 μmol/L. The compound not only induced apoptosis but also enhanced the sensitivity of these cells to conventional chemotherapeutics like cisplatin .

Colon Cancer

In HCT116 colon cancer cells, this compound was found to induce G1 phase arrest while promoting apoptosis through reactive oxygen species (ROS) formation. The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent for colon cancer treatment .

Ovarian Cancer

This compound demonstrated significant antitumor effects in ovarian cancer models by inhibiting cell proliferation and angiogenesis. In vivo studies showed tumor regression in mice treated with this compound, correlating with reduced expression of Ki67 and CD31 markers associated with tumor growth and vascularization .

Pharmaceutical Applications

The pharmaceutical applications of this compound are being explored through innovative drug delivery systems that enhance its bioavailability and therapeutic efficacy.

Liposomal Drug Delivery Systems

Liposomal formulations have been developed to encapsulate this compound, improving its stability and reducing systemic toxicity. These systems leverage the biocompatibility of liposomes to deliver this compound directly to tumor sites, enhancing its anticancer effects while minimizing side effects associated with traditional chemotherapy .

Summary Table: Key Findings on this compound's Anticancer Effects

Mécanisme D'action

Plumbagin exerts its effects through multiple molecular targets and pathways:

Reactive Oxygen Species (ROS) Production: This compound induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Inhibition of Signaling Pathways: This compound inhibits key signaling pathways such as PI3K/Akt, NF-κB, and MAPK, which are involved in cell survival, proliferation, and inflammation.

DNA Damage: This compound causes DNA double-strand breaks through oxidative DNA base damage.

Comparaison Avec Des Composés Similaires

La plumbagine appartient à la famille des naphtoquinones, qui comprend d'autres composés tels que la juglone et la ménadione . Comparée à ces composés, la plumbagine présente des activités biologiques uniques :

Composés similaires

Juglone : 5-hydroxy-1,4-naphtoquinone.

Ménadione : 2-méthyl-1,4-naphtoquinone.

La combinaison unique d'activités biologiques et de potentiel thérapeutique de la plumbagine en fait un candidat prometteur pour des recherches et des développements plus poussés dans divers domaines.

Activité Biologique

Plumbagin, a naturally occurring naphthoquinone derived from the roots of Plumbago zeylanica and other species, exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of the biological activities of this compound, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Anticancer Activity

This compound has demonstrated potent anticancer effects across various cancer cell lines. Its mechanisms of action include:

- Induction of Apoptosis : this compound triggers apoptosis in cancer cells by activating intrinsic pathways, primarily through the generation of reactive oxygen species (ROS) and the inhibition of key survival signaling pathways such as NF-κB and STAT3 .

- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase arrest in esophageal cancer cells (ESCC), leading to reduced cell proliferation . For instance, a study showed a significant increase in G2/M phase cells after 12 hours of treatment with this compound, correlating with decreased cell viability .

- Anti-Metastatic Properties : this compound has been shown to inhibit cancer cell invasion and metastasis through various molecular pathways, including the suppression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) expression .

Table 1: Summary of Anticancer Effects of this compound

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Key findings include:

- Inhibition of Pathogen Growth : this compound has shown effective antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/ml for S. aureus and 0.78 µg/ml for C. albicans .

- Biofilm Disruption : Studies reveal that this compound can prevent biofilm formation and disperse existing biofilms formed by these pathogens, enhancing its potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.56 µg/ml | |

| Candida albicans | 0.78 µg/ml | |

| Mixed Infection | Effective in preventing biofilm formation |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases. It has been shown to:

- Reduce Pro-inflammatory Cytokines : this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby mitigating inflammation in various models .

- Modulate Immune Response : The compound influences immune responses by regulating macrophage activation and cytokine release, making it a potential therapeutic agent for inflammatory conditions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Esophageal Cancer Study : A study evaluated the effects of this compound on ESCC both in vitro and in vivo, demonstrating significant tumor volume reduction without systemic toxicity .

- Colon Cancer Research : Another investigation focused on HCT116 colon cancer cells, revealing that this compound effectively induces apoptosis and regulates cell cycle progression through oxidative stress mechanisms .

- Antimicrobial Efficacy Evaluation : A study using a Drosophila melanogaster model showed that treatment with this compound significantly increased survival rates in flies infected with S. aureus and C. albicans, underscoring its potential as an antimicrobial agent .

Propriétés

IUPAC Name |

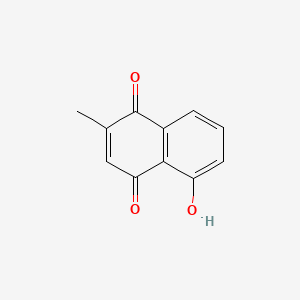

5-hydroxy-2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMXZQDRFWYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075413 | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-42-5 | |

| Record name | Plumbagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumbagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumbagin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plumbagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLUMBAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of plumbagin?

A1: this compound interacts with a diverse range of molecular targets, contributing to its pleiotropic effects. Key targets include:

- Transcription factors: Notably, this compound inhibits the activity of NF-κB [, , , ], STAT3 [, , , , ], and FOXM1 [].

- Signaling pathways: It modulates several signaling cascades, including PI3K/AKT/mTOR [, , , ], MAPK (JNK, p38, ERK) [, , , ], and Wnt/β-catenin [, ].

- Cellular proteins: this compound interacts with tubulin [, ], disrupting microtubule dynamics. It also affects the expression and function of proteins like p53 [, , ], Bcl-2 family members [, , ], and caspases [, ].

- Ion channels: this compound inhibits both Ca2+-activated chloride channels (CaCC) and cystic fibrosis transmembrane conductance regulator (CFTR) channels [].

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets influences various cellular processes, leading to its observed effects:

- Anti-proliferative activity: Inhibition of proliferation is linked to cell cycle arrest, particularly in the G2/M phase [, , ], and induction of apoptosis [, , , , , , ] in various cancer cell lines. These effects are mediated through modulation of cell cycle regulators, pro-apoptotic proteins (Bax), and apoptotic pathways.

- Anti-inflammatory activity: this compound suppresses inflammation by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8 [, , ].

- Anti-metastatic activity: this compound inhibits the invasion and migration of cancer cells [, , ], potentially by suppressing matrix metalloproteinase (MMP) expression and modulating epithelial-mesenchymal transition (EMT) [, ].

- Antioxidant activity: this compound exhibits both pro-oxidant and antioxidant effects depending on the context. It can induce ROS production leading to cell death in cancer cells [, ], while in other contexts, it can activate the Nrf2 pathway, promoting the expression of antioxidant enzymes [, ].

Q3: What is the chemical structure and formula of this compound?

A3: this compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a bicyclic naphthoquinone with the molecular formula C11H8O3.

Q4: What are the key spectroscopic characteristics of this compound?

A4: Spectroscopic data is crucial for identifying and characterizing this compound:

Q5: What is known about the stability of this compound under various conditions?

A5: this compound's stability is influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents. Studies exploring specific stability profiles under different conditions would be valuable.

Q6: What are the challenges and strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A6: this compound exhibits limited water solubility, potentially hindering its bioavailability. Formulation strategies to address this issue include:

- Nanoemulsions: this compound-loaded nanoemulsions have shown improved stability, controlled release, and enhanced antiproliferative activity against prostate cancer cells [].

Q7: What evidence supports the anticancer activity of this compound in preclinical models?

A7: Numerous studies demonstrate this compound's anticancer effects in vitro and in vivo:

- In vitro studies: this compound inhibits proliferation, induces apoptosis, and suppresses invasion in various cancer cell lines, including lung cancer [, , ], breast cancer [, , ], liver cancer [, , ], and others [, , , ].

- In vivo studies: this compound reduces tumor growth in xenograft models of lung cancer [], breast cancer [], and other cancers. It also demonstrates protective effects in models of liver fibrosis [, ], arthritis [], and spinal cord injury [].

Q8: What is the safety profile of this compound based on current research?

A8: While this compound shows promising therapeutic potential, further research is necessary to establish its safety profile comprehensively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.